![molecular formula C7H9ClF2O2S B2507866 (2,2-Difluorospiro[2.3]hexan-1-yl)methanesulfonyl chloride CAS No. 2166674-58-2](/img/structure/B2507866.png)

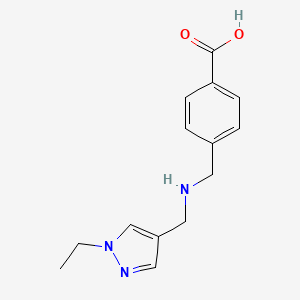

(2,2-Difluorospiro[2.3]hexan-1-yl)methanesulfonyl chloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(2,2-Difluorospiro[2.3]hexan-1-yl)methanesulfonyl chloride, also known as DFHMS, is a chemical compound that has gained significant attention in scientific research due to its unique properties. DFHMS is a sulfonyl chloride derivative that contains a spirocyclic structure with two fluorine atoms. It has been used as a reagent in various chemical reactions and has shown potential as a building block for the synthesis of new compounds.

Aplicaciones Científicas De Investigación

Synthesis and Antineoplastic Evaluation

A study by Shealy and Krauth (1993) explored the synthesis and antineoplastic evaluation of α-substituted alkanesulfonates, including methanesulfonates. These compounds showed potential against certain experimental neoplasms, with some analogues causing significant increases in lifespan in mice tested against P388 leukemia. This research contributes to the understanding of methanesulfonates' potential in cancer treatment (Shealy & Krauth, 1993).

Sulfonation of Amines

Sakamoto et al. (2006) introduced 2-(1,3-Dioxan-2-yl)ethylsulfonyl (Dios) chloride as a versatile sulfonating agent for amines. This compound was effective in sulfonating primary and secondary amines in excellent yields. The Dios group is stable under various conditions and can be removed by heating, highlighting its utility in amine synthesis (Sakamoto et al., 2006).

Electrochemical Properties in Ionic Liquids

Research by Su, Winnick, and Kohl (2001) investigated the electrochemical properties of vanadium pentoxide in methanesulfonyl chloride-aluminum chloride ionic liquid. Their study focused on sodium intercalation into vanadium pentoxide films, revealing insights into the potential of methanesulfonyl chloride in enhancing electrochemical reactions (Su, Winnick, & Kohl, 2001).

Identification of Functional Groups by NMR Spectrometry

Shue and Yen (1982) discussed the use of trifluoromethanesulfonyl chloride for identifying oxygen, nitrogen, and sulfur functional groups via fluorine-19 nuclear magnetic resonance spectrometry. This approach is significant for determining organic structure and functionality, demonstrating the versatility of sulfonates in analytical chemistry (Shue & Yen, 1982).

Safety and Hazards

- Safety Data Sheet (SDS) : Refer to the MSDS for safety information.

Propiedades

IUPAC Name |

(2,2-difluorospiro[2.3]hexan-1-yl)methanesulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClF2O2S/c8-13(11,12)4-5-6(2-1-3-6)7(5,9)10/h5H,1-4H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLVIAYDBYOSWGU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(C1)C(C2(F)F)CS(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClF2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2,2-Difluorospiro[2.3]hexan-1-yl)methanesulfonyl chloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[4-Chloro-3-(trifluoromethyl)phenyl]furan-2-carbaldehyde](/img/structure/B2507784.png)

![N-{[2-(morpholine-4-sulfonyl)phenyl]methyl}prop-2-enamide](/img/structure/B2507785.png)

![8-(2-Fluorobenzyl)-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2507787.png)

![1-(2-fluorophenyl)-4-[(3-thien-2-yl-1H-pyrazol-5-yl)carbonyl]piperazine](/img/structure/B2507792.png)

![4-Ethoxy-2-(pyrrolidin-1-yl)benzo[d]thiazole](/img/structure/B2507797.png)

![8-[4-[(2,5-Dimethylphenyl)methyl]piperazin-1-yl]-3-methyl-7-propylpurine-2,6-dione](/img/structure/B2507798.png)

![4-[2-Amino-4-(5-methyl-2-oxo-2,3-dihydro-1H-imidazol-4-yl)-thiazol-5-yl]-butyric acid ethyl ester](/img/structure/B2507801.png)

![4-[4-[6-(Oxan-4-yl)pyrimidin-4-yl]piperazin-1-yl]quinazoline](/img/structure/B2507805.png)